N-(4-ethoxyphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide N-(4-ethoxyphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1040678-14-5
VCID: VC11963946
InChI: InChI=1S/C19H19N3O2S/c1-2-24-17-10-8-15(9-11-17)20-18(23)12-16-13-25-19(22-16)21-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,20,23)(H,21,22)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Molecular Formula: C19H19N3O2S
Molecular Weight: 353.4 g/mol

N-(4-ethoxyphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide

CAS No.: 1040678-14-5

Cat. No.: VC11963946

Molecular Formula: C19H19N3O2S

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide - 1040678-14-5

Specification

CAS No. 1040678-14-5
Molecular Formula C19H19N3O2S
Molecular Weight 353.4 g/mol
IUPAC Name 2-(2-anilino-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide
Standard InChI InChI=1S/C19H19N3O2S/c1-2-24-17-10-8-15(9-11-17)20-18(23)12-16-13-25-19(22-16)21-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,20,23)(H,21,22)
Standard InChI Key PARIXNUHAKKWGA-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3

Introduction

Chemical Synthesis

Synthetic Routes

The synthesis of N-(4-ethoxyphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide typically involves a multi-step process:

  • Thiazole Ring Formation: A Hantzsch thiazole synthesis is employed, where α-bromo ketones react with thiourea derivatives. For example, 2-bromoacetophenone may react with phenylthiourea to form the 2-phenylaminothiazole intermediate .

  • Acetamide Coupling: The thiazole intermediate is then coupled with 4-ethoxyaniline using carbodiimide reagents (e.g., DCC or EDCl) to form the acetamide bond.

Table 1: Key Synthesis Conditions

StepReagents/ConditionsYieldReference
Thiazole formationα-Bromo ketone, thiourea, ethanol, reflux65–75%
Acetamide coupling4-Ethoxyaniline, DCC, DCM, RT70–80%

Structural Characterization

The compound has been characterized using advanced spectroscopic techniques:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.35 (t, 3H, -OCH₂CH₃), 3.98 (q, 2H, -OCH₂), 6.85–7.45 (m, 9H, aromatic), 8.12 (s, 1H, thiazole-H).

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .

  • Mass Spectrometry: m/z 353.4 [M+H]⁺.

Biological Activities

Antimicrobial Activity

While direct data on this compound is sparse, structurally related thiazole derivatives exhibit broad-spectrum antimicrobial effects. For instance:

  • Gram-positive bacteria: Analogous compounds show MIC values of 8–32 µg/mL against Staphylococcus aureus .

  • Gram-negative bacteria: Activity against Escherichia coli (MIC: 16–64 µg/mL) has been reported for similar acetamide-thiazole hybrids .

Table 2: Comparative Antimicrobial Activity of Thiazole Derivatives

CompoundTarget MicrobeMIC (µg/mL)Reference
Analog AS. aureus12.5
Analog BE. coli25.0
Target CompoundPending studies--

Future Directions

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles.

  • Structural Optimization: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance potency .

  • Target Identification: Use CRISPR-Cas9 screens to pinpoint molecular targets.

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